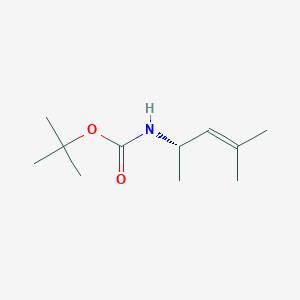
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily monitored using analytical techniques. However, the compound is highly reactive and can be toxic, which can limit its use in certain experiments.
Zukünftige Richtungen
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has several potential future directions for research. It can be studied further for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound can also be modified to improve its efficacy and reduce its toxicity, making it more suitable for use in various applications.
In conclusion, Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) can be synthesized using various methods, including the reaction of 1,3-dimethyl-2-butene with isocyanate and tert-butanol. The synthesis process has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been studied for its potential use in various scientific fields. It has been found to have antifungal, antibacterial, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
158300-09-5 |
|---|---|
Produktname |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) |
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-4-methylpent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
YLHOUQYHGGRZBH-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C=C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



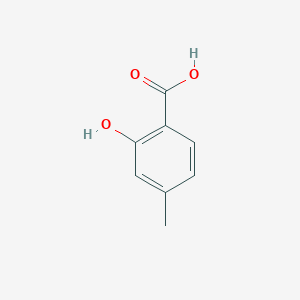
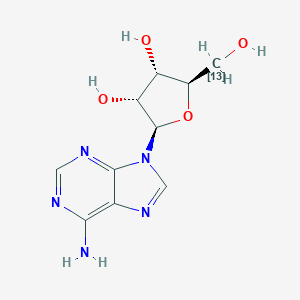
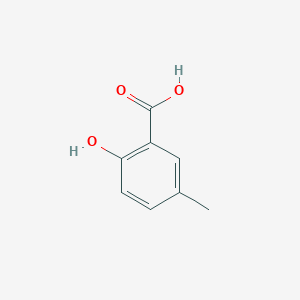
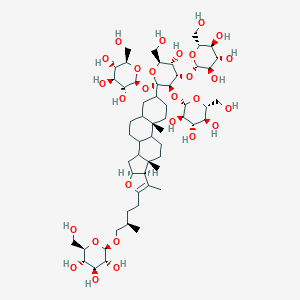
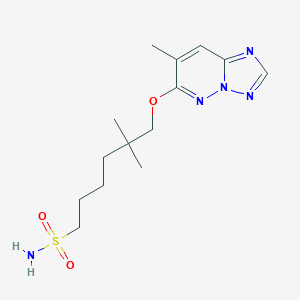
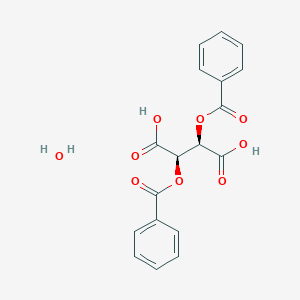
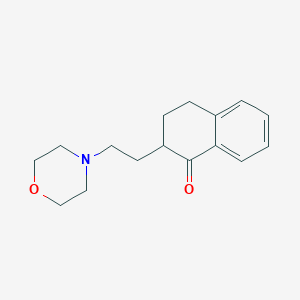
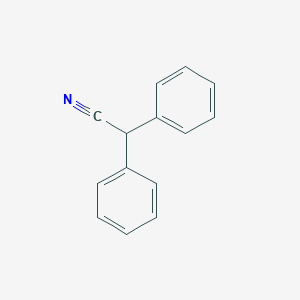
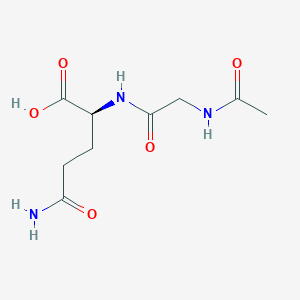
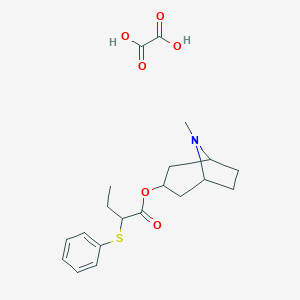
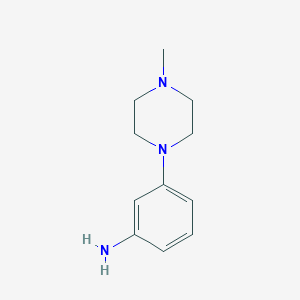

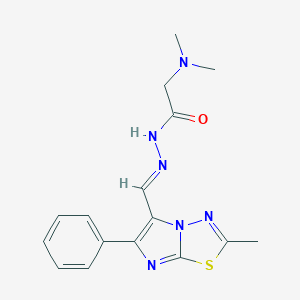
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)